molecular formula C14H20N6 B2460957 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1706454-58-1

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2460957
CAS No.: 1706454-58-1
M. Wt: 272.356
InChI Key: XJRCLDCKKVPNKF-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4,5-dimethylimidazole with 2-methyl-6-chloropyrimidine in the presence of a base such as potassium carbonate. This is followed by the nucleophilic substitution of the chlorine atom with piperazine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to ensure the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The pyrimidine ring can be reduced using catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and pyrimidine rings makes it a versatile scaffold for drug development, offering potential advantages over similar compounds in terms of stability and reactivity.

Biological Activity

The compound 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a piperazine group and an imidazole moiety , contributing to its unique chemical properties. The structural formula can be represented as follows:

C13H17N5\text{C}_{13}\text{H}_{17}\text{N}_{5}

Research indicates that this compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is linked to various cancers. By inhibiting CDKs, this compound may help control cell proliferation in cancerous tissues.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Kinase Inhibition Targets CDKs, potentially affecting cancer cell proliferation.
Anticancer Potential Demonstrated efficacy in preclinical models against various cancer types.
Mechanism of Action Inhibits phosphorylation processes critical for cell cycle progression.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
    • Specific IC50 values were determined for various CDK isoforms, indicating selective inhibition.
  • Mechanistic Insights :
    • Binding assays revealed a high affinity for CDK2, with a binding constant (Kd) in the low micromolar range.
    • The compound was shown to induce apoptosis in treated cancer cells, further supporting its therapeutic potential.
  • Comparative Analysis :
    • Similar compounds with piperazine and imidazole functionalities have been documented to exhibit various biological activities, including antibacterial and antifungal properties. This highlights the versatility of such structures in drug design.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the imidazole ring through cyclization reactions.
  • Substitution reactions to introduce piperazine and methyl groups onto the pyrimidine core.
  • Purification via chromatography to obtain the final product with high yield.

Properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-10-11(2)20(9-16-10)14-8-13(17-12(3)18-14)19-6-4-15-5-7-19/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRCLDCKKVPNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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